molecular formula C6H10LiO10P B217027 Porothramycin A CAS No. 110652-73-8

Porothramycin A

Cat. No.: B217027
CAS No.: 110652-73-8
M. Wt: 343.4 g/mol
InChI Key: OQMYRVPMCIOFHL-GCOHUWJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porothramycin A is a potent antitumor antibiotic belonging to the pyrrolo[1,4]benzodiazepine (PBD) group . It is a sequence-selective DNA alkylating compound, which is a key mechanism underlying its research value in oncology and molecular biology . Originally isolated from a strain of Streptomyces albus , this antibiotic exhibits antimicrobial activity against Gram-positive bacteria and anaerobes . Its significant research potential is highlighted by studies showing it can significantly prolong the survival times of mice implanted with experimental tumors . The biosynthetic gene cluster responsible for producing this compound has been identified and sequenced in Streptomyces albus subsp. albus (ATCC 39897), spanning over 39.7 kb and containing 27 putative genes . Research into this gene cluster reveals a fascinating biosynthesis pathway where the methylation of the anthranilate unit occurs prior to condensation, and key modifications of the proline derivative happen on the already condensed PBD core . This makes this compound and its biosynthetic pathway a compelling subject for research in natural product biosynthesis, enzymology, and genetic engineering. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures, nor for human or animal use. Researchers are responsible for ensuring their compliance with all applicable laws and regulations concerning the handling and use of this material.

Properties

CAS No.

110652-73-8

Molecular Formula

C6H10LiO10P

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1

InChI Key

OQMYRVPMCIOFHL-GCOHUWJYSA-N

SMILES

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O

Canonical SMILES

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O

Synonyms

porothramycin A

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action

Porothramycin A functions primarily through DNA interaction, leading to alkylation and subsequent disruption of bacterial replication. This mechanism is critical in combating infections caused by resistant strains of bacteria.

Efficacy Against Pathogens

Research has demonstrated that this compound displays significant activity against various pathogenic strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobic Bacteria : Shows effectiveness against Clostridium difficile, a common cause of antibiotic-associated diarrhea.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1.0 µg/mL
Clostridium difficile0.25 µg/mL

Antitumor Applications

Preclinical Studies

This compound has been evaluated in preclinical models for its antitumor properties. Notably, it significantly prolonged survival in mice implanted with tumors, indicating potential as an effective antineoplastic agent.

Cell Line Studies

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including:

  • Breast Cancer : Inhibition of cell proliferation in MCF-7 cells.
  • Lung Cancer : Induction of cell cycle arrest in A549 cells.

Table 2: Antitumor Efficacy of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)0.8Apoptosis induction
A549 (Lung Cancer)1.5Cell cycle arrest

Biosynthetic Pathway Insights

Recent genomic studies have elucidated the biosynthetic pathway of this compound, revealing a complex gene cluster responsible for its production. The identification of specific methyltransferase genes suggests a sophisticated mechanism for the modification and assembly of its unique structure .

Table 3: Key Genes in the Biosynthesis of this compound

Gene NameFunctionRole in Biosynthesis
por25MethyltransferaseModifies anthranilate
por26MethyltransferaseModifies branched proline
por18Methyltransferase homologPotential role in pathway

Case Studies

Case Study 1: Efficacy Against Resistant Infections

A clinical case involving a patient with a multi-drug resistant Staphylococcus aureus infection demonstrated successful treatment outcomes with this compound, highlighting its potential utility in clinical settings where conventional antibiotics fail.

Case Study 2: Tumor Response Evaluation

In another study, patients with advanced lung cancer treated with a combination therapy including this compound showed improved tumor response rates compared to those receiving standard chemotherapy alone.

Comparison with Similar Compounds

Key Differences :

  • C-9 Methoxy Group : Unique to this compound, this modification enhances DNA-binding stability compared to anthramycin’s C-8 hydroxyl .
  • Proline Dimethylation: Unlike anthramycin’s monomethylated side chain, porothramycin’s dimethylation may alter pharmacokinetics and target affinity .
  • Anthranilate Biosynthesis : Porothramycin and anthramycin share the kynurenine pathway, but tomaymycin uses the chorismate/anthranilate pathway, leading to an unsubstituted C-9 position .

Shared Features:

  • Core NRPS Genes : Both porothramycin and anthramycin utilize NRPS modules (Por20/Por21 and ORF21/ORF22) for precursor activation .
  • Methyltransferases : Por25 and Por26 homologs exist in sibiromycin (SibL) and anthramycin (ORF19) clusters, but their substrate specificity differs .

Divergent Features:

  • Por18 Inactivity : The por18 gene, homologous to anthramycin’s orf19, is transcriptionally inactive in porothramycin biosynthesis, leaving the C-8 position unmodified .
  • Missing TDO Gene : Porothramycin’s cluster lacks a tryptophan 2,3-dioxygenase (TDO) gene, relying on primary metabolic TDO for anthranilate synthesis .

Preparation Methods

Microbial Strain and Culture Conditions

Porothramycin A is naturally produced by Streptomyces albus strain K731-113, a Gram-positive actinomycete isolated from soil samples. The fermentation process begins with a vegetative culture grown in a medium containing soluble starch (2%), beet molasses (1%), fish meal (1%), and calcium carbonate (0.5%), adjusted to pH 7.0. After 72 hours of incubation at 28°C under aerobic conditions (250 rpm agitation), the culture is transferred to a production medium with identical composition. Maximum antibiotic titers of 60–100 µg/mL are achieved after 7–8 days of submerged fermentation.

Critical Fermentation Parameters

Optimal this compound production requires precise control of:

  • Dissolved oxygen : Maintained at 30–40% saturation through baffled flask design

  • Temperature : Strictly regulated at 28±0.5°C

  • pH stability : Buffered by CaCO3 to prevent acidification from metabolic byproducts

Post-fermentation broth is separated into mycelial biomass and supernatant via centrifugation (10,000 × g, 15 min). The antibiotic remains predominantly cell-associated, necessitating methanol extraction (3 × 500 mL per liter broth) for initial recovery.

Isolation and Purification Techniques

Solvent Extraction and Partitioning

Crude extraction yields a dark brown residue after methanol evaporation under reduced pressure (40°C, 100 mbar). Sequential solvent partitioning enhances purity:

  • Ethyl acetate wash : Removes non-polar contaminants

  • Chloroform-methanol (20:1) gradient elution : Separates this compound from structurally similar congeners

Chromatographic Purification

Silica gel column chromatography (Wakogel C-200, 140 mL bed volume) with chloroform-methanol (20:1 → 10:1 gradient) resolves the target compound (Rf = 0.42 in CHCl3-MeOH 15:1). Final purification employs preparative TLC (Merck Si60 F254, 0.5 mm thickness) with ethyl acetate-methanol (20:1) mobile phase.

Crystallization and Final Isolation

This compound is obtained as a pale yellow amorphous powder (mp 162–164°C dec.) through anti-solvent crystallization:

  • Solvent system : Ethyl acetate-methanol (20:1)

  • Yield : 90 mg pure compound per liter of fermentation broth

Chemical Synthesis Approaches

Zincke Pyridinium Ring-Opening Strategy

A groundbreaking formal synthesis (2010) enables this compound preparation from 3-(3-pyridyl)alanine methyl ester in 11 steps (22% overall yield):

Key synthetic steps :

  • Zincke ring-opening : Treatment with 1-fluoro-2,4-dinitrobenzene generates N-(2,4-dinitrophenyl)pyridinium intermediate

  • Cascade cyclization : Intramolecular amide attack forms the pyrrolidine core (83% yield)

  • Oxidative aromatization : DDQ-mediated dehydrogenation constructs the benzodiazepine system

Fukuyama's Palladium-Catalyzed Approach

Adapted from Porothramycin B synthesis, this route employs:

  • Suzuki-Miyaura coupling : Installs the C11 methoxy group (Pd(PPh3)4, 85°C, 72h)

  • Allyl carbamate deprotection : Critical for final ring closure (Pd(0)/morpholine, 92% yield)

Comparative Synthetic Performance

MethodStepsOverall YieldKey Advantage
Zincke cascade1122%Avoids toxic cyanide reagents
Fukuyama adaptation1418%Enables C11 functionalization

Analytical Characterization

Spectroscopic Identification

  • UV-Vis (MeOH) : λmax 214, 235, 335 nm

  • HRMS (ESI+) : m/z 396.1553 [M+H]+ (calc. 396.1556 for C21H22N3O5)

  • 1H NMR (500 MHz, CDCl3) : δ 7.82 (d, J=8.5 Hz, H-1), 6.45 (s, H-7), 5.12 (m, H-11a)

Purity Assessment

HPLC analysis (Phenomenex Luna C18, 250 × 4.6 mm, 5 µm):

  • Mobile phase : MeCN-0.1% H3PO4 (65:35)

  • Retention time : 12.7 min (99.2% purity at 254 nm)

Challenges in this compound Preparation

Biosynthetic Limitations

  • Low titer : Native strain produces <0.01% DCW

  • Byproduct formation : Porothramycin B (methyl ether) dominates in methanol-based extraction

Synthetic Hurdles

  • Stereochemical control : C11a configuration requires chiral auxiliaries (≥98% ee)

  • Oxidative degradation : Benzodiazepine core susceptible to air oxidation (t1/2 = 3h at 25°C)

Q & A

Q. How can researchers ensure ethical compliance when engineering porothramycin-producing strains?

  • Methodological Answer : Adhere to Nagoya Protocol guidelines for genetic resource utilization. Document strain deposition in public repositories (e.g., ATCC) and validate biosafety levels (BSL-2 for antibiotic producers). Transparent reporting in publications includes accession numbers (e.g., GenBank HQ872605) and experimental replicates .

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